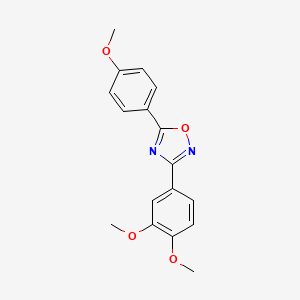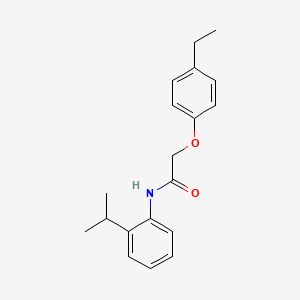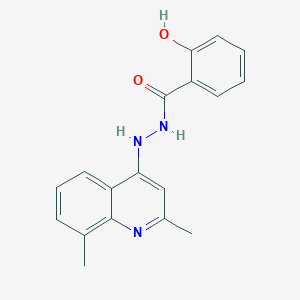![molecular formula C16H14F3N3O B5832582 3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have inhibitory effects on certain enzymes, such as protein kinases and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a candidate for the development of new drugs. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a useful tool for studying inflammatory processes. However, a limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One future direction is the development of new drugs based on this compound. This could involve further studies on its inhibitory effects on enzymes, as well as its anti-inflammatory effects. Another future direction is the study of the toxicity of this compound. Further studies are needed to determine the safety of this compound for use in humans. Additionally, the potential use of this compound as a tool for studying inflammatory processes should be further explored.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form 4-(4-methoxyphenyl)-3-buten-2-one. The second step involves the reaction of this intermediate with trifluoroacetic anhydride and ammonium acetate to form 3-(4-methoxyphenyl)-5,6-dihydro-2,4-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The final step involves the oxidation of this intermediate with hydrogen peroxide to form the desired product, 3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, such as protein kinases and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which could also make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c1-9-8-13(16(17,18)19)22-15(20-9)14(10(2)21-22)11-4-6-12(23-3)7-5-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULBIUOYVYXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)

![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)

